![molecular formula C17H24O2 B14710557 4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol CAS No. 22539-85-1](/img/structure/B14710557.png)
4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol is a complex organic compound with a unique bicyclic structure. This compound is known for its distinctive chemical properties and potential applications in various scientific fields. Its molecular formula is C17H26O2, and it has a molecular weight of approximately 262.39 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic structure: The initial step involves the synthesis of the bicyclic core, 3,3-dimethylbicyclo[2.2.1]heptane, through a Diels-Alder reaction between a diene and a dienophile.
Functionalization: The bicyclic core is then functionalized by introducing a methyl group at the 2-position through a Friedel-Crafts alkylation reaction.
Coupling with phenol: The final step involves coupling the functionalized bicyclic core with 2-methoxyphenol using a suitable coupling reagent, such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., FeBr3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated phenols or other substituted derivatives.
Scientific Research Applications
4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methylcyclohexanone
- (3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methylamine
- Bicyclo[2.2.1]heptan-2-one, 3,3-dimethyl-
Uniqueness
4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol is unique due to its specific combination of a bicyclic structure with a methoxyphenol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
22539-85-1 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
4-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C17H24O2/c1-17(2)13-6-5-12(10-13)14(17)8-11-4-7-15(18)16(9-11)19-3/h4,7,9,12-14,18H,5-6,8,10H2,1-3H3 |
InChI Key |
ZJMDXYYFZFNXRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1CC3=CC(=C(C=C3)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


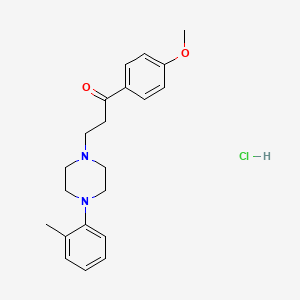
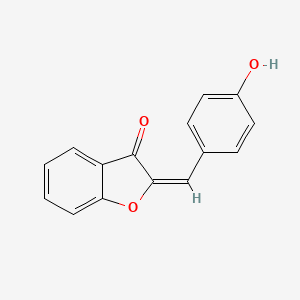

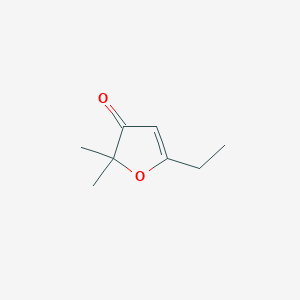
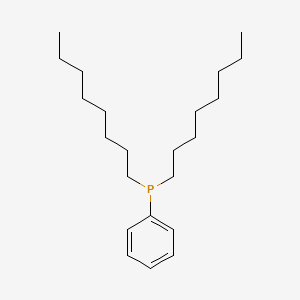
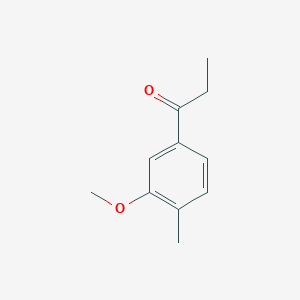

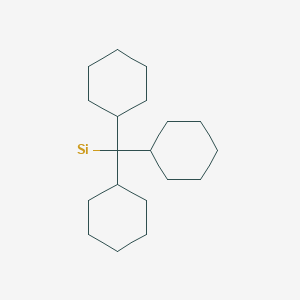

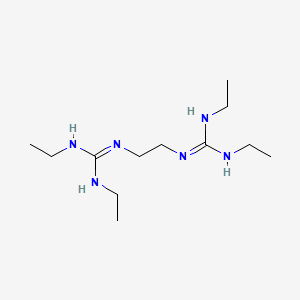
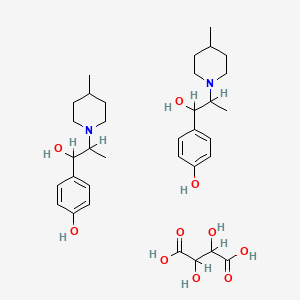
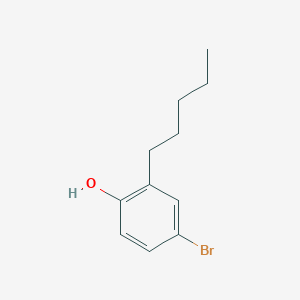

![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)
